5-Aminotryptamine
Overview
Description
5-Aminotryptamine is a derivative of tryptamine, a molecule that plays a significant role in the human body . It has a molecular formula of C10H13N3 .
Synthesis Analysis
The synthesis of azidotryptamines from commercially available nitroindoles via the corresponding amino tryptamines has been reported . The process involves reacting nitroindoles with oxalylchloride in ether to form indole oxalylchlorides, which are then treated with ammonia in 1,4-dioxane to give the corresponding oxalylamides . These are then reduced with lithium aluminum hydride in refluxing THF/1, 4-dioxane to produce the aminoindoles .Molecular Structure Analysis
The molecular structure of 5-Aminotryptamine is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon .Physical And Chemical Properties Analysis
5-Aminotryptamine has a molecular formula of C10H13N3 and an average mass of 175.230 Da .Scientific Research Applications
Role in Neurotransmission and Associated Conditions : Serotonin is primarily known for its role as a neurotransmitter, influencing mood disorders, emesis, migraine, irritable bowel syndrome (IBS), and hypertension. It's also involved in gastrointestinal motility, vascular tone, and platelet function. Increasing knowledge about serotonergic system manipulation in animals is being applied in drug research for both humans and animals (Mohammad-Zadeh, Moses, & Gwaltney-Brant, 2008).
Receptor Pharmacology : The development of 5-HT(3) receptor antagonists significantly impacted the treatment of nausea and vomiting. Detailed molecular structures of related proteins have been instrumental in understanding the receptor's physiology, paving the way for potential applications in clinical and veterinary research (Thompson, 2013).
Aggression and Perceptual Sensitivity : Studies on the effects of altering plasma tryptophan levels, a precursor to serotonin, have investigated its influence on aggression and perceptual sensitivity. However, it was found that changes in tryptophan availability do not significantly affect these parameters in normal males (Smith, Pihl, Young, & Ervin, 1986).
Cancer Therapy : Serotonin plays a role in tumorigenesis in various cancers. Studies indicate its potential stimulatory effect on cancer cell proliferation, invasion, and tumor angiogenesis. Serotonin levels and interaction with specific receptor subtypes are associated with disease progression. Research is ongoing into using serotonin pathway modulators as therapeutic targets in cancer treatment (Balakrishna, George, Hatoum, & Mukherjee, 2021).
Gastrointestinal Secretion and Motility : Tryptamine, similar to serotonin and produced by gut bacteria, activates the 5-HT4 receptor in the colonic epithelium, influencing ionic flux and fluid secretion in the gastrointestinal tract. This demonstrates how bacterial metabolites can control aspects of host physiology, offering therapeutic potential (Bhattarai et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGQKAIBLWKUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148243 | |
Record name | 1H-Indole-3-ethanamine, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminotryptamine | |
CAS RN |
1078-00-8 | |
Record name | 1H-Indole-3-ethanamine, 5-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-ethanamine, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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